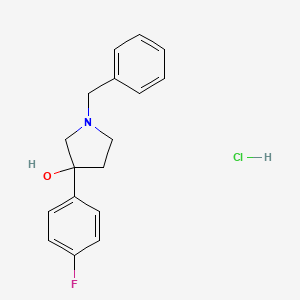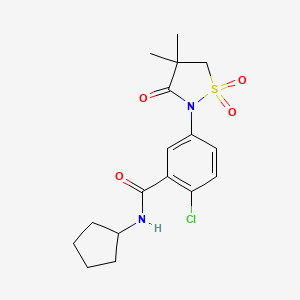![molecular formula C25H18N2 B4986444 3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
3-(1-phenylbenzo[f]quinolin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenylbenzo[f]quinolin-3-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and organic chemistry. This compound belongs to the family of benzoquinoline derivatives and has a unique molecular structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline is not well understood. However, studies have suggested that it may act as a DNA intercalating agent, leading to the inhibition of DNA replication and cell division. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 3-(1-phenylbenzo[f]quinolin-3-yl)aniline has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-phenylbenzo[f]quinolin-3-yl)aniline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. However, the synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of this compound is not well understood, which limits its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for research on 3-(1-phenylbenzo[f]quinolin-3-yl)aniline. One potential direction is to investigate its potential applications in the field of material science, particularly in the development of luminescent materials for sensing applications. Another direction is to further investigate its potential anticancer and antimicrobial properties and to elucidate its mechanism of action. Finally, optimizing the synthesis of this compound and developing new synthetic routes may also be an interesting direction for future research.
Synthesemethoden
The synthesis of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline involves several steps, including the condensation of 2-aminobenzophenone with benzaldehyde, followed by cyclization and reduction. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
3-(1-phenylbenzo[f]quinolin-3-yl)aniline has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds due to its unique molecular structure. In material science, it has been investigated for its luminescent properties and has been used as a fluorescent probe for the detection of various analytes. In medicine, it has been studied for its potential anticancer and antimicrobial properties.
Eigenschaften
IUPAC Name |
3-(1-phenylbenzo[f]quinolin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)27-24/h1-16H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDWSPGURYLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylbenzo[f]quinolin-3-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)

![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)


![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)